NSC319726

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Chemical Availability and Identification: However, resources like PubChem National Institutes of Health: ) do provide a unique identifier (NSC319726) and basic chemical information for this compound.

- Potential Research Areas: The presence of the pyridin-2-yl and carbothiohydrazide moieties in the molecule suggests potential areas of interest for further research. Pyridine rings are found in many biologically active molecules, while carbothiohydrazides have been explored for their anti-microbial and anti-cancer properties [, ].

NSC319726, also known as ZMC1, is a small-molecule compound that has garnered attention in cancer research due to its unique ability to reactivate mutant forms of the tumor suppressor protein p53. This compound belongs to the thiosemicarbazone family and has been identified as a potent zinc metallochaperone, specifically targeting the p53-R175H mutant, which is characterized by a loss of zinc binding capability leading to misfolding and dysfunctional behavior of the protein . NSC319726 operates through a novel mechanism that restores the proper folding and function of this critical tumor suppressor, thereby potentially reversing oncogenic processes in cancer cells.

NSC319726 participates in various chemical interactions primarily through its metal-binding capabilities. It has been shown to bind copper ions, which induces oxidative stress in cancer cells. This interaction leads to the generation of reactive oxygen species and subsequent depletion of deoxyribosyl purines, resulting in cell cycle arrest and cytotoxicity . Additionally, it acts as a zinc metallochaperone, facilitating the delivery of zinc to the misfolded p53 protein, thus reactivating its tumor-suppressive functions .

The biological activity of NSC319726 is primarily centered around its role as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines, particularly those harboring mutant p53. Its half-maximal inhibitory concentration (IC50) value is reported to be around 8 nM, indicating high potency . The compound's mechanism involves inducing oxidative stress through copper binding and restoring p53 function through zinc reactivation, making it a dual-action therapeutic agent in oncology .

The synthesis of NSC319726 involves multi-step organic reactions typical for thiosemicarbazones. While specific detailed synthetic pathways are not extensively documented in the available literature, compounds in this class are generally synthesized through the condensation of thiosemicarbazide with appropriate carbonyl compounds followed by further modifications to achieve desired substituents and functional groups . The synthesis process may also include purification steps such as recrystallization or chromatography to isolate the final product.

NSC319726 has promising applications in cancer therapy, particularly for tumors with p53 mutations. Its ability to reactivate mutant p53 opens avenues for targeted treatment strategies in various cancers where p53 dysfunction plays a critical role. Moreover, its copper-binding properties may have implications for developing therapies that exploit metal ion homeostasis in cancer cells . Ongoing research continues to explore its potential in combination therapies and its efficacy across different cancer types.

Interaction studies have revealed that NSC319726's cytotoxic effects are significantly influenced by metal ion availability. For instance, the presence of copper enhances the lethality of NSC319726 in glioblastoma cells, while chelators like triethylenetetramine can reverse this effect . Furthermore, pharmacogenomic analyses suggest that the compound's interactions with metals are crucial for understanding its mechanism of action and optimizing its therapeutic use.

Several compounds exhibit structural or functional similarities to NSC319726. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 7-bromo-8-hydroxyquinoline | Binds multiple transition metals; induces cell death | Potentiated by copper but binds other metals too |

| Methylene blue | Functions independently of copper; used for various indications | Known for its neuroprotective properties |

| Thiosemicarbazones | General class; may have varying metal-binding properties | Diverse biological activities depending on structure |

NSC319726 stands out due to its specific reactivation of mutant p53 and selective binding to copper ions, which is not shared by all similar compounds. Its dual role as both a zinc metallochaperone and a copper-binding agent provides distinct therapeutic advantages in targeting malignancies associated with p53 mutations .

Molecular Architecture and Functional Groups

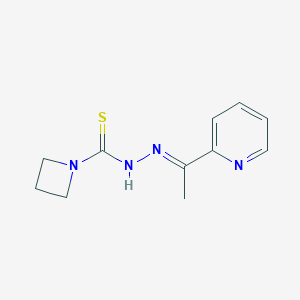

NSC319726 possesses a distinctive molecular architecture characterized by multiple functional groups that contribute to its unique chemical properties. The compound features a molecular formula of C11H14N4S with a molecular weight of 234.32 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(E)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide, which reflects its complex structural organization.

The molecular structure of NSC319726 contains several key functional groups that define its chemical behavior. The central framework consists of a pyridine ring system connected through an ethylidene bridge to a hydrazine moiety, which is further linked to an azetidine-1-carbothioamide group. The presence of the pyridine nitrogen provides a coordination site for metal binding, while the thiosemicarbazone moiety contributes significantly to the compound's chelating properties.

The compound exhibits a defined bond stereocenter count of one, indicating the presence of geometric isomerism around the carbon-nitrogen double bond. The Simplified Molecular Input Line Entry System representation (C/C(=N\NC(=S)N1CCC1)/C2=CC=CC=N2) illustrates the E-configuration of the compound, which is crucial for its biological activity. The molecular complexity, calculated at 286 using standard computational methods, reflects the intricate three-dimensional arrangement of atoms within the structure.

The structural analysis reveals that NSC319726 contains multiple nitrogen atoms strategically positioned to facilitate metal coordination. The heavy atom count of 16 includes four nitrogen atoms and one sulfur atom, which serve as potential coordination sites for various metal ions. The topological polar surface area of 72.6 square angstroms indicates moderate polarity, influencing the compound's solubility characteristics and membrane permeability.

Synthesis and Structural Analog Derivatives

The synthesis of NSC319726 involves a multi-step process that demonstrates the versatility of thiosemicarbazone chemistry. The primary synthetic pathway begins with the preparation of methyl (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbodithioate as an intermediate compound. This intermediate is subsequently treated with azetidine in methanol under controlled heating conditions to yield the final product.

The detailed synthetic procedure involves dissolving 19.7 grams of the methyl carbodithioate intermediate in 400 milliliters of methanol with heating, followed by the dropwise addition of 6 grams of azetidine over a 15-minute period. The reaction mixture is maintained at 60 degrees Celsius for 16 hours, after which overnight crystallization at 0 degrees Celsius affords NSC319726 as a crystalline white solid. The purification process yields 16.5 grams of product with 97.4 percent purity as determined by high-performance liquid chromatography.

Structural analog derivatives of NSC319726 have been developed to explore structure-activity relationships and optimize metal-binding properties. The A-series compounds represent modifications to the basic thiosemicarbazone framework, with variations in the amine substituents attached to the carbothioamide moiety. Compound A1, N,N-dimethyl-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide, exemplifies these structural modifications where the azetidine ring is replaced with dimethylamine groups.

The synthesis of analog derivatives follows similar methodological approaches but incorporates different nucleophilic substitution reactions. For instance, the preparation of compound A1 involves treating the carbodithioate intermediate with dimethylamine in aqueous solution at 40 degrees Celsius overnight. These synthetic variations allow for systematic exploration of how structural modifications influence metal-binding affinity and selectivity.

Alternative synthetic strategies have been developed for related compounds in the same chemical class. The solid-state synthesis approach employs ball-milling techniques to prepare thiosemicarbazones under solvent-free conditions. This environmentally benign method involves mixing thiosemicarbazide with appropriate ketones or aldehydes at room temperature for one hour, followed by vacuum drying at 80 degrees Celsius to remove water of reaction.

Metal-Chelating Properties (Zinc, Copper, Iron Affinity)

NSC319726 demonstrates remarkable metal-chelating properties with varying affinities for different transition metals, establishing it as a versatile metallochaperone compound. The metal-binding characteristics of this thiosemicarbazone derivative are fundamental to understanding its chemical behavior and potential applications in various research contexts.

The zinc-binding properties of NSC319726 have been extensively characterized through multiple analytical approaches. The compound exhibits a zinc dissociation constant in the range of 20-30 nanomolar, indicating high affinity for zinc ions. Kinetic studies using stopped-flow apparatus techniques revealed that NSC319726 forms a 2:1 complex with zinc at saturation, suggesting that two molecules of the compound coordinate with a single zinc ion. The dissociation rate constant of the (NSC319726)2·Zn2+ complex provides insights into the dynamic nature of this metal-ligand interaction.

Copper-binding studies have revealed that NSC319726 possesses exceptionally high affinity for copper ions, with dissociation constants measured at 7.4 × 10^-17 M using ethylene glycol tetraacetic acid competition assays and 2.1 × 10^-16 M using Zincon competition methods. These values indicate that the compound binds copper approximately 10^8-fold more strongly than zinc, highlighting the preferential coordination with copper over other metal ions. The strong copper-binding affinity contributes significantly to the compound's ability to induce reactive oxygen species generation.

Iron-binding characteristics of NSC319726 demonstrate intermediate affinity compared to zinc and copper interactions. While specific dissociation constants for iron binding have not been as thoroughly characterized as those for zinc and copper, experimental evidence suggests that NSC319726 can chelate iron ions, contributing to its overall metal-binding profile. The compound's interaction with iron is relevant to its redox chemistry and potential effects on cellular iron homeostasis.

The metal selectivity profile of NSC319726 shows distinct preferences based on thermodynamic and kinetic factors. Inductively coupled plasma mass spectrometry analyses have confirmed that treatment with NSC319726 significantly increases cellular copper and zinc abundance while having minimal effects on iron levels. This selectivity pattern is consistent with the measured binding affinities and suggests that the compound functions primarily as a copper and zinc ionophore under physiological conditions.

Competitive binding studies have provided additional insights into the metal-chelating properties of NSC319726. The addition of cobalt ions can inhibit the compound's effects, suggesting that cobalt competes with copper and zinc for binding sites on the molecule. This competitive relationship has been utilized to confirm the metal-dependent mechanisms of NSC319726 action and to validate the importance of metal coordination in its overall chemical behavior.

| Metal Ion | Dissociation Constant | Measurement Method | Relative Affinity |

|---|---|---|---|

| Zinc | 20-30 nM | Direct titration | High |

| Copper | 7.4 × 10^-17 M | EGTA competition | Extremely High |

| Copper | 2.1 × 10^-16 M | Zincon competition | Extremely High |

| Iron | Not precisely determined | ICP-MS analysis | Moderate |

| Cobalt | Competitive inhibition | Cell culture studies | Competitive |

The structural basis for metal selectivity in NSC319726 relates to the spatial arrangement of donor atoms and the electronic properties of the coordination environment. The thiosemicarbazone functional group provides both nitrogen and sulfur donor atoms, creating a mixed hard-soft donor system that can accommodate different metal ions with varying preferences. The pyridine nitrogen contributes additional coordination capacity, allowing for the formation of stable chelate complexes with multiple coordination geometries.

NSC319726 functions as a zinc metallochaperone through a novel two-part mechanism that involves restoring wild-type structure by reestablishing zinc binding to zinc-deficient p53 mutants [4] [8]. The p53 protein requires the binding of a single zinc ion, coordinated by four amino acids in the DNA binding domain, for proper structure and function [4]. Loss of wild-type structure by impairing zinc binding represents a common mechanism of p53 inactivation, particularly in the p53-R175H mutant, which is one of the most frequent mutations observed in the TP53 gene [4] [6].

The mechanistic basis of NSC319726's zinc metallochaperone activity centers on its ability to complex with zinc in a 2:1 ratio (NSC319726:zinc) [4] [6]. The compound binds zinc with a dissociation constant of approximately 30 nanomolar, which positions it strategically between the native zinc binding site (Kd1) and non-native binding sites (Kd2) of p53 mutants [6] [18]. This binding affinity allows NSC319726 to buffer intracellular zinc concentrations to levels high enough to occupy the native zinc-binding site, thus restoring wild-type structure and function to purified DNA binding domain R175H mutant in vitro and p53-R175H in cells [18].

| p53 Variant | Native Site Kd1 | Non-native Site Kd2 | NSC319726 Effect |

|---|---|---|---|

| Wild-type p53 | <10⁻¹⁰ M | ≥10⁻⁶ M | Minimal reactivation |

| p53-R175H | ~2 nM | ≥1 μM | Strong reactivation |

| p53-R273H | Variable | Variable | No reactivation |

The p53-R175H mutant contains two zinc binding sites within the protein's DNA-binding domain, where Kd1 refers to the strong, native ligation site measured at approximately 2 nanomolar, and Kd2 refers to the weaker non-native site estimated to be approximately 1 micromolar or greater [4]. This observation supports the notion that p53-R175H exists in the apo (zinc free) form within the cell [4]. NSC319726 demonstrates the capability to donate zinc to p53-R175H and induce a wild-type conformation change through direct biophysical mechanisms [6].

The zinc metallochaperone function operates through cellular zinc homeostatic mechanisms that normally maintain free intracellular zinc levels in the picomolar range [4] [8]. These mechanisms are induced by zinc metallochaperones and function as an OFF switch because zinc levels are no longer sufficiently high to maintain a wild-type structure [4]. This on/off switch leads to a transient nature to the mechanism where mutant p53 activity becomes activated within 4-6 hours and then is turned off by 24 hours [8] [32].

Redox-Dependent Transactivation of Mutant p53

NSC319726 not only restores wild-type conformation to mutant p53 but also transactivates the newly conformed protein through post-translational modifications induced by cellular reactive oxygen species [6] [7]. The redox-dependent transactivation mechanism involves the activation of DNA damage response pathways that culminate in specific phosphorylation and acetylation events on the reactivated p53 protein [6].

The compound induces activation of ATM (Ataxia Telangiectasia Mutated) kinase within one hour after treatment initiation, which is sustained throughout the treatment period [6]. This ATM activation results from DNA damage, as evidenced by increased gamma-H2AX levels in cells expressing either wild-type or R175H mutant p53 [6]. The DNA damage response triggered by NSC319726 leads to phosphorylation of p53 at critical serine residues, including Serine 15 and Serine 46 [6] [19].

Phosphorylation at Serine 15 is mediated by ATM and contributes to p53 stabilization by inhibiting interaction with its negative regulator MDM2 [19] [20]. This phosphorylation event simultaneously promotes p53-mediated transactivation and uncouples its inhibition by MDM2 [21]. Serine 46 phosphorylation has been specifically associated with p53-mediated apoptosis and represents a critical modification for the apoptotic response [19] [6].

| Post-translational Modification | Kinase/Enzyme | Functional Consequence | Timeframe |

|---|---|---|---|

| Serine 15 phosphorylation | ATM | p53 stabilization, MDM2 dissociation | Within hours |

| Serine 46 phosphorylation | ATM | Apoptosis promotion | Within hours |

| Lysine 120 acetylation | Tip60/hMOF | Apoptosis-specific gene expression | DNA damage response |

The redox-dependent mechanism also involves acetylation of lysine 120 in the DNA-binding domain of p53 [6] [23]. This acetylation event is particularly significant because it endows DNA-binding specificity at effective physiological salt concentration and drives the p53 apoptotic response [23]. Lysine 120 acetylation is essential for effective displacement of antiapoptotic proteins and selective accumulation at proapoptotic promoters such as BAX and PUMA [23].

The transactivation process requires the generation of reactive oxygen species, as treatment with the reducing agent N-acetyl-cysteine potently inhibits NSC319726-mediated transcriptional upregulation of both p21 and PUMA [6]. When N-acetyl-cysteine is present, there is abrogation of ATM activation, decreased phosphorylation on serines 15 and 46 of mutant p53, loss of p21 induction, and re-stabilization of mutant p53 levels [6].

Metal Ion Chelation and Cellular Redox Modulation

NSC319726 exhibits sophisticated metal ion chelation properties that extend beyond its zinc metallochaperone function to encompass interactions with multiple transition metals [3] [6]. The compound belongs to the thiosemicarbazone class of metal ion chelators that bind iron, copper, magnesium, zinc, and other transition metals with varying affinities and functional consequences [17].

The metal chelation profile of NSC319726 demonstrates specificity for copper and zinc ions in cellular systems [3]. Direct measurement of metal abundance in cells using inductively-coupled plasma mass spectrometry reveals that NSC319726 significantly increases cellular copper and zinc levels, while treatment with structurally related compounds like 7-bromo-8-hydroxyquinoline increases levels of multiple metal ions non-specifically [3]. The increase in copper and zinc abundance is suppressed by the addition of cobalt, suggesting that NSC319726 binds to cobalt when present in excess [3].

| Metal Ion | Binding Characteristic | Cellular Effect | Functional Outcome |

|---|---|---|---|

| Zinc (Zn²⁺) | 2:1 stoichiometry, Kd = 30 nM | Increased cellular levels | Metallochaperone activity |

| Copper (Cu²⁺) | Specific binding | Enhanced accumulation | Oxidative stress induction |

| Iron (Fe²⁺/Fe³⁺) | Chelation capacity | Protective effect | Activity modulation |

| Cobalt (Co²⁺) | Competitive binding | Complete inhibition | Activity suppression |

The cellular redox modulation by NSC319726 occurs through multiple interconnected pathways [6] [28]. The compound induces a statistically significant decrease in levels of the cellular reductant glutathione upon treatment, with changes observable at 1, 3, and 24 hours post-treatment [6] [28]. This glutathione depletion reflects the oxidative stress response triggered by the compound's interaction with cellular metal pools [28].

The redox modulation mechanism involves the formation of metal complexes that participate in redox cycling reactions [28]. Thiosemicarbazone-metal complexes, particularly those involving iron and copper, can catalyze the production of hydroxyl radicals through Fenton chemistry [28]. This process contributes to the generation of reactive oxygen species that serve dual functions: inducing DNA damage that activates p53 pathways and providing the oxidative environment necessary for post-translational modifications of the reactivated p53 protein [6].

Treatment with reducing agents such as N-acetyl-cysteine inhibits the activity of NSC319726, while oxidizing agents like diamide enhance its effects [6] [28]. This demonstrates the critical importance of redox changes to the compound's mechanism of action and confirms that the oxidative environment is necessary for optimal therapeutic activity [28].

Induction of Reactive Oxygen Species (ROS)

NSC319726 induces reactive oxygen species through copper-dependent mechanisms that result in oxidative stress and subsequent cellular responses [3] [12] [14]. The compound binds copper to generate reactive oxygen species using ambient oxygen, leading to depletion of nucleotide pools and cell cycle arrest [3]. This ROS generation represents a critical component of the compound's mechanism of action, distinct from but complementary to its zinc metallochaperone function [12].

The copper-binding properties of NSC319726 are demonstrated by the dramatic enhancement of its growth inhibitory effects when cells are treated in the presence of copper supplementation [3]. Co-treatment with copper and NSC319726 shows synergistic effects that are reversed by copper-specific chelators such as triethylenetetramine, confirming that copper binding is essential for the enhanced activity [3]. The compound functions as a copper ionophore that increases intracellular copper levels, with copper accumulation detectable as early as 3 hours after treatment and steadily increasing up to 24 hours [3].

| ROS-Related Parameter | Timeframe | Mechanism | Cellular Consequence |

|---|---|---|---|

| Copper accumulation | 3-24 hours | Ionophore activity | Enhanced ROS generation |

| Superoxide production | Within hours | Copper-catalyzed reactions | DNA damage |

| Glutathione depletion | 1-24 hours | Oxidative stress response | Redox imbalance |

| Purine nucleotide depletion | Following ROS | Metabolic disruption | Cell cycle arrest |

The reactive oxygen species generated by NSC319726 include superoxide radicals and hydrogen peroxide, which contribute to DNA damage and activation of cellular stress response pathways [3] [12]. The compound induces depletion of deoxyribosyl purines, resulting in cell cycle arrest through mechanisms that involve both direct DNA damage and disruption of nucleotide metabolism [3]. This metabolic disruption occurs as a consequence of ROS-mediated damage to cellular systems involved in purine biosynthesis and salvage pathways [12].

The ROS induction by NSC319726 is substantially inhibited by hypoxic conditions, indicating that oxygen availability is critical for the compound's oxidative mechanism [3] [12]. This oxygen dependence operates through a hypoxia-inducible factor-1α-dependent pathway that modulates the cellular response to copper-induced oxidative stress [3]. Under hypoxic conditions, the reduced oxygen availability limits the ability of copper-NSC319726 complexes to generate reactive oxygen species through oxygen-dependent redox cycling [12].

| Cell Line | p53 Status | IC50 (nM) | Response | Selectivity |

|---|---|---|---|---|

| TOV112D (p53-R175H) | p53-R175H mutant | 8 | High sensitivity | High |

| OVCAR3 (p53-R248W) | p53-R248W mutant | >1000 | No response | None |

| SKOV3 (p53-/-) | p53 null | >1000 | No response | None |

| Balb/c 3T3 (p53-R175H) | p53-R175H mutant | Active | Growth inhibition | High |

| WI38 (p53-WT) | p53 wild-type | No inhibition | No cytotoxicity | None |

The mechanism underlying this selectivity involves NSC319726's function as a zinc metallochaperone [4] [5]. The compound restores wild-type conformation to the p53-R175H mutant protein through a dual mechanism: first, by providing optimal zinc concentrations to facilitate proper protein folding, and second, by increasing cellular reactive oxygen species levels that transactivate the newly conformed p53-R175H through post-translational modifications [4] [6]. This conformational restoration is demonstrated through the compound's ability to induce recognition by wild-type-specific antibodies (PAB1620) while simultaneously reducing recognition by mutant-specific antibodies (PAB240) [1].

The specificity for the R175H allele over other common p53 mutants such as R248W and R273H reflects the unique zinc-binding deficiency associated with this particular mutation [1] [5]. NSC319726 exhibits 10- to 100-fold selectivity over other hotspot p53 mutants, making it a highly targeted therapeutic approach [7]. In vivo studies using p53-R172H knock-in mice (the murine equivalent of human R175H) demonstrated allele-specific toxicity, with 100% mortality in homozygous mutant mice at doses that caused minimal toxicity in wild-type animals [1].

Apoptosis Induction via p21, PUMA, and MDM2 Upregulation

Following conformational reactivation of p53-R175H, NSC319726 triggers a comprehensive transcriptional program characteristic of wild-type p53 function [1]. The compound induces significant upregulation of key p53 target genes, including p21 (CDKN1A), PUMA (BBC3), and MDM2, each playing distinct roles in the resulting apoptotic response [1] [8].

Table 2: Apoptosis Induction via p21, PUMA, and MDM2 Upregulation

| Target Gene | Function | Fold Increase | Mechanism | Cellular Effect |

|---|---|---|---|---|

| p21 (CDKN1A) | Cell cycle arrest | 2.5-fold | p53 transcriptional activation | G1/S checkpoint arrest |

| PUMA (BBC3) | Pro-apoptotic protein | 5-fold | Direct p53 target | Mitochondrial apoptosis |

| MDM2 | p53 regulation | 3-fold | p53 feedback regulation | p53 pathway modulation |

The upregulation of p21 occurs specifically in TOV112D cells harboring the p53-R175H mutation but not in SKOV3 cells lacking functional p53, confirming the p53-dependent nature of this response [1]. Unlike traditional DNA-damaging agents such as etoposide, which fail to induce p21 in these mutant cells, NSC319726 successfully restores this critical cell cycle checkpoint function [1]. Chromatin immunoprecipitation studies demonstrate that NSC319726 treatment restores site-specific DNA binding of the reactivated p53-R175H protein to the promoter regions of p21, PUMA, and MDM2 [1].

PUMA upregulation represents the most dramatic transcriptional response, with levels increasing approximately 5-fold following NSC319726 treatment [1]. This pro-apoptotic protein plays a crucial role in mitochondrial-mediated apoptosis by inhibiting all five major anti-apoptotic Bcl-2-like proteins [9] [10]. The restoration of PUMA expression is particularly significant given its direct role in stress-induced apoptosis and its ability to trigger cytochrome c release from mitochondria [9].

MDM2 upregulation reflects the restoration of the normal p53 feedback loop, wherein activated p53 transcriptionally induces its own negative regulator [1]. This response indicates that NSC319726 not only reactivates p53 transcriptional function but also restores the sophisticated regulatory mechanisms that govern p53 pathway homeostasis [11]. Gene expression microarray analysis reveals that NSC319726 treatment produces a p53 target expression signature remarkably similar to that of wild-type p53 activation, confirming the comprehensive restoration of p53 transcriptional activity [1].

Cytotoxicity and Cell Cycle Arrest in Cancer Models

NSC319726 demonstrates distinct cytotoxic mechanisms depending on the cellular context and concentration range employed [15] [16]. In glioblastoma-patient-derived cells, the compound exhibits extraordinary potency at picomolar concentrations through a copper-dependent mechanism distinct from its zinc metallochaperone function in p53 reactivation [15] [16].

Table 4: Cytotoxicity and Cell Cycle Effects in Cancer Models

| Cancer Model | Concentration Range | Primary Effect | Mechanism | Outcome |

|---|---|---|---|---|

| Glioblastoma cells | Picomolar | G1 arrest | Copper-mediated ROS | Cell cycle arrest |

| p53-R175H xenografts | 1 mg/kg | Tumor growth inhibition | p53 reactivation | Reduced tumor volume |

| p53-R172H mice | 5-10 mg/kg | Selective toxicity | Allele-specific killing | 70% mortality at 10mg/kg |

| Normal fibroblasts | Micromolar | No toxicity | No effect | Cell viability maintained |

At picomolar concentrations, NSC319726 binds copper ions to induce oxidative stress and arrest cell growth in glioblastoma models [15] [16]. This copper-mediated mechanism generates reactive oxygen species and depletes deoxyribosyl purines, particularly affecting purine deoxyribonucleosides such as 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxyinosine [15]. The resulting nucleotide pool depletion leads to G1 cell cycle arrest through interference with DNA replication processes [15].

The copper-dependent cytotoxicity is substantially inhibited under hypoxic conditions through a hypoxia-inducible factor-1α (HIF-1α) dependent pathway [15]. This oxygen-dependence suggests that the reactive oxygen species generation requires ambient oxygen for optimal cytotoxic activity [15]. The mechanism may involve singlet oxygen generation, as evidenced by the similarity of NSC319726-induced gene expression profiles to those observed in hypericin-mediated photodynamic therapy [15].

In p53-R175H xenograft models, NSC319726 demonstrates significant antitumor activity at 1 milligram per kilogram, specifically inhibiting tumor growth in a p53-R175H-dependent manner [1]. This activity is allele-specific, as the compound shows no efficacy against xenografts harboring wild-type p53 or other p53 mutants such as R273W [1]. The therapeutic window is substantial, with effective antitumor doses being well-tolerated in normal animals [1].